Cas no 731011-88-4 (N-4-(butan-2-yl)phenyl-2-chloropropanamide)

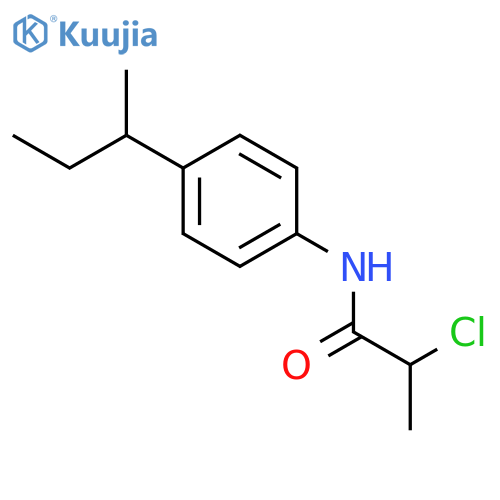

731011-88-4 structure

商品名:N-4-(butan-2-yl)phenyl-2-chloropropanamide

N-4-(butan-2-yl)phenyl-2-chloropropanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-sec-Butylphenyl)-2-chloropropanamide

- N-4-(butan-2-yl)phenyl-2-chloropropanamide

- AKOS016881136

- N-(4-butan-2-ylphenyl)-2-chloropropanamide

- 731011-88-4

- AKOS001045706

- G29348

- FB169159

- N-[4-(butan-2-yl)phenyl]-2-chloropropanamide

- Z56949558

- EN300-08444

-

- インチ: InChI=1S/C13H18ClNO/c1-4-9(2)11-5-7-12(8-6-11)15-13(16)10(3)14/h5-10H,4H2,1-3H3,(H,15,16)

- InChIKey: RQCJASQDAKJYLO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 239.1076919Da

- どういたいしつりょう: 239.1076919Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 29.1Ų

N-4-(butan-2-yl)phenyl-2-chloropropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-08444-0.1g |

N-[4-(butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 0.1g |

$32.0 | 2023-10-28 | |

| Enamine | EN300-08444-0.25g |

N-[4-(butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 0.25g |

$42.0 | 2023-10-28 | |

| 1PlusChem | 1P019JJO-1g |

N-[4-(butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 1g |

$178.00 | 2024-04-21 | |

| Aaron | AR019JS0-2.5g |

N-[4-(butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 2.5g |

$298.00 | 2023-12-15 | |

| Aaron | AR019JS0-250mg |

N-[4-(butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 250mg |

$83.00 | 2025-02-14 | |

| Enamine | EN300-08444-1g |

N-[4-(butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 1g |

$98.0 | 2023-10-28 | |

| 1PlusChem | 1P019JJO-500mg |

N-[4-(butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 500mg |

$149.00 | 2024-04-21 | |

| Aaron | AR019JS0-1g |

N-[4-(butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 1g |

$160.00 | 2025-02-14 | |

| Ambeed | A1010263-5g |

N-[4-(Butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 5g |

$163.0 | 2024-04-17 | |

| 1PlusChem | 1P019JJO-5g |

N-[4-(butan-2-yl)phenyl]-2-chloropropanamide |

731011-88-4 | 95% | 5g |

$465.00 | 2024-04-21 |

N-4-(butan-2-yl)phenyl-2-chloropropanamide 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

731011-88-4 (N-4-(butan-2-yl)phenyl-2-chloropropanamide) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬